molecular formula C26H21N3O4 B444534 ETHYL 4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE

ETHYL 4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE

Cat. No.: B444534
M. Wt: 439.5g/mol
InChI Key: ROHVQLRGFZAKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that features a benzimidazole moiety, a chromene structure, and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the benzimidazole and chromene intermediates. One common method involves the cyclocondensation of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) to form the benzimidazole core . The chromene structure can be synthesized through the reaction of salicylaldehyde derivatives with active methylene compounds under basic conditions . The final step involves the condensation of the benzimidazole and chromene intermediates with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields for similar compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or chromene moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce reduced chromene derivatives.

Scientific Research Applications

Ethyl 4-{[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function . The chromene structure may contribute to the compound’s antioxidant properties by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzoate is unique due to the combination of the benzimidazole and chromene moieties, which confer a range of biological activities and potential applications. The presence of the ethyl ester group also enhances its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C26H21N3O4

Molecular Weight

439.5g/mol

IUPAC Name

ethyl 4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzoate

InChI

InChI=1S/C26H21N3O4/c1-3-32-26(30)16-11-13-18(14-12-16)27-25-19(24-28-20-8-4-5-9-21(20)29-24)15-17-7-6-10-22(31-2)23(17)33-25/h4-15H,3H2,1-2H3,(H,28,29)

InChI Key

ROHVQLRGFZAKDV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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